molecular formula C16H13FN2O3 B7680415 N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide

N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide

Cat. No. B7680415
M. Wt: 300.28 g/mol
InChI Key: OVJBJJWTRHQFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a chemical compound that is widely used in scientific research. It is also known as GSK-3 inhibitor VIII and has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of GSK-3 by N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide leads to the activation of the Wnt/β-catenin pathway, which has been found to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been found to have neuroprotective effects in animal models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. In addition, it has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of GSK-3, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. It is also relatively easy to synthesize and has good solubility in various organic solvents. However, there are some limitations to using this compound in lab experiments. It has poor aqueous solubility, which can make it difficult to use in some assays. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide. One area of research is to further elucidate the mechanism of action of this compound and its effects on various signaling pathways. Another area of research is to explore its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. Additionally, research can be conducted to improve the solubility and reduce the cost of this compound, which can increase its utility in lab experiments.

Synthesis Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves the reaction of 4-fluoro-2-methylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-amino-5-methylphenol to yield the final product. The yield of this reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is also implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and diabetes.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-9-6-11(17)3-4-12(9)19-16(21)10-2-5-14-13(7-10)18-15(20)8-22-14/h2-7H,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJBJJWTRHQFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.